4-Ethylcatechol
Overview
Description
4-Ethylcatechol, also known as 4-ethyl-1,2-benzenediol, is an organic compound with the molecular formula C8H10O2. It is a derivative of catechol, where an ethyl group is substituted at the fourth position of the benzene ring. This compound is known for its antioxidant properties and is found in some traditional fermented and smoked foods .
Mechanism of Action
Target of Action
The primary target of 4-Ethylcatechol is the enzyme β-glucuronidase . This enzyme is found in the intestinal microbiota and plays a significant role in the metabolism of various compounds . Inhibition of β-glucuronidase activity could contribute to reducing the risk of colon cancer .
Mode of Action
This compound acts as a competitive inhibitor of β-glucuronidase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The compound has been shown to cause a 65.5% inhibition of β-glucuronidase activity at a concentration of 20 µM .
Biochemical Pathways
This compound affects the Nrf2 signaling pathway , which plays a vital role in reducing the damages caused by oxidative stress and toxic chemical substances . Activation of this pathway by this compound can provide protection against common diseases, including cancer .
Pharmacokinetics
The compound’s molecular weight of 13816 suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of β-glucuronidase activity by this compound could contribute to reducing the risk of colon cancer . Additionally, the activation of the Nrf2 signaling pathway by this compound can provide protection against common diseases, including cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, alkyl catechols, including this compound, are found in fermented foods and wood smoke utilized in food preservation . These environmental sources could potentially affect the availability and action of this compound.
Biochemical Analysis
Biochemical Properties
4-Ethylcatechol has been shown to interact with enzymes such as β-glucuronidase . It has been demonstrated to inhibit β-glucuronidase activity by 65.5% at a concentration of 20 µM . The inhibition of β-glucuronidase activity could contribute to reducing the risk of colon cancer .
Cellular Effects
This compound has been found to have significant effects on cellular processes. It has been reported to activate the Nrf2 signaling pathway, providing protection against common diseases, including cancer, both in vitro and in vivo . This activation of the Nrf2 pathway suggests that this compound may play a role in cellular defense mechanisms against oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and its role in biochemical reactions. It has been shown to be a competitive inhibitor of β-glucuronidase . This suggests that this compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity.
Temporal Effects in Laboratory Settings
It has been shown to inhibit β-glucuronidase activity, with the degree of inhibition dependent on the concentration of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of 4-Ethylphenol, where it is a ring-dihydroxylated metabolite
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylcatechol can be synthesized through various methods. One common method involves the biocatalyzed oxidation of 4-ethylphenol using tyrosinase from Agaricus bisporus, followed by the reduction of the resulting ortho-quinone intermediate with L-ascorbic acid sodium salt . The reaction conditions typically involve mild temperatures and neutral pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, this compound is often produced through chemical synthesis. One method involves the ethylation of catechol using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethylcatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form catechols, which are useful in various applications.
Substitution: It can undergo electrophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include quinones, reduced catechols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-Ethylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol: Similar to 4-ethylcatechol but with a methyl group instead of an ethyl group.
Catechol: The parent compound without any alkyl substitution.
4-Ethylguaiacol: Another derivative with an ethyl group but with an additional methoxy group on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate the Nrf2 pathway and inhibit β-glucuronidase activity sets it apart from other catechol derivatives .
Properties
IUPAC Name |
4-ethylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGBNBLMBSXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150029 | |
Record name | 4-Ethylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Ethyl-1,2-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1124-39-6 | |
Record name | 4-Ethyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574JV8BYR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Ethyl-1,2-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 °C | |
Record name | 4-Ethyl-1,2-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-ethylcatechol formed in coffee?
A1: this compound (4-EC) in coffee primarily originates from the thermal breakdown of caffeic acid during the roasting process. [, , ] This degradation can be further influenced by the presence of other coffee constituents and roasting conditions.
Q2: What other sources, besides coffee, contain this compound?
A2: this compound is also found in:
- Red wine: Produced by Dekkera/Brettanomyces yeasts during fermentation, often considered a wine fault due to its impact on aroma. [, , ]
- Cider: Similar to wine, its presence is linked to microbial activity, specifically Brettanomyces/Dekkera yeasts and Lactobacillus collinoides bacteria. [, ]
- Fermented foods: Certain lactic acid bacteria, like Lactobacillus plantarum, can produce 4-EC through the reduction of 4-vinylcatechol during hydroxycinnamic acid metabolism. []
- Plants: Identified in Glechoma longituba (ground ivy) as a novel norlignan constituent. []
Q3: What makes this compound a potential marker for certain conditions?
A3: this compound serves as a potential marker for:
- Coffee intake: Studies exploring urinary biomarkers for coffee consumption identified this compound glucuronide as a potential indicator. []
- Diabetic retinopathy: this compound sulfate in urine showed a significant association with an increased risk of diabetic retinopathy in a 12-year follow-up study. []
- Fecal microbiota activity: Long-term isoflavone supplementation in menopausal women led to significant differences in fecal this compound concentrations. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q5: How does the structure of this compound contribute to its reactivity?
A5: this compound, like other catechols, possesses two hydroxyl groups on an aromatic ring, making it susceptible to:
- Oxidation: Readily oxidized to its corresponding ortho-quinone in the presence of oxidizing agents or enzymes like tyrosinase. []
- Polymerization: Can undergo enzymatic polymerization by horseradish peroxidase, forming poly(this compound) with potential applications in metal adsorption. []
- Conjugation: Reacts with sulfur-containing compounds like 2-furfurylthiol in coffee, leading to the formation of conjugates and impacting aroma stability. [, ]
Q6: How does the presence of the ethyl group influence the reactivity of this compound?
A6: The ethyl group, being hydrophobic, influences:
- Enzyme affinity: Homology modeling suggests that tyrosinase isoforms show decreasing affinity for 4-alkylcatechols with increasing side chain length, likely due to steric hindrance within the active site. []
- Bioavailability: The ethyl group's hydrophobicity influences 4-EC's overall bioavailability and its interactions with biological membranes. []
Q7: What are the known biological activities of this compound?
A7: this compound exhibits:
- Antioxidant activity: Like other catechols, it can scavenge free radicals, potentially contributing to its health benefits. [, ]
- Anti-inflammatory activity: Studies suggest that 4-EC might exert anti-inflammatory effects by inhibiting NF-κB and activating the Nrf2 pathway. []
- Antiplatelet activity: Demonstrated potent antiplatelet effects in vitro, inhibiting arachidonic acid and collagen-triggered platelet aggregation in human blood. []
Q8: How does this compound compare to other catechol derivatives in terms of its biological activity?
A8:
- Nrf2 activation: this compound, along with 4-methylcatechol and 4-vinylcatechol, robustly activates the Nrf2 cell defense pathway, potentially offering protection against oxidative stress and related diseases. []
- Antiplatelet activity: Comparison with 22 close derivatives revealed that this compound is among the most potent inhibitors of arachidonic acid-induced platelet aggregation. []
Q9: What are the potential applications of this compound based on its biological activity?
A9: Potential applications based on current research include:
- Functional food ingredient: Could be explored as a functional food ingredient for its potential antioxidant and anti-inflammatory properties. []
- Pharmaceutical development: Its potent antiplatelet activity warrants further investigation for potential use in cardiovascular disease prevention or treatment. []
Q10: What analytical techniques are commonly used to detect and quantify this compound?
A10: Common analytical methods for this compound analysis include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification and quantification of volatile compounds, often coupled with extraction techniques like Solid Phase Extraction (SPE) or Solid-Phase Microextraction (SPME). [, , , , , , ]
- High-Performance Liquid Chromatography (HPLC): Can be coupled with various detectors:
- Coulometric Electrochemical Array Detection (CEAS): Offers high sensitivity and selectivity for phenolic compounds. [, , ]
- Fluorescence Detection (FLD): Provides a cost-effective alternative for 4-EC quantification, particularly in conjunction with 4-ethylphenol analysis. [, ]
- Mass Spectrometry (MS/MS): Enables sensitive and specific quantification, often employed in stable isotope dilution analysis (SIDA). [, , ]
Q11: What factors influence the stability of this compound?
A11: this compound stability is influenced by:
- Temperature: High temperatures, such as those encountered during coffee roasting, can lead to its degradation. [, ]
- Presence of oxidizing agents: As a catechol, it is susceptible to oxidation, especially in the presence of metal ions or enzymes like tyrosinase. [, ]
Q12: Is there any information available on the environmental impact and degradation of this compound?
A12: While specific data on the ecotoxicological effects of this compound is limited, its presence in various environmental matrices (e.g., wastewater) warrants further investigation. [] Research into its biodegradability and potential for bioremediation is crucial.
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